molecular formula C14H23NO4 B558253 (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 109523-13-9

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No. B558253
M. Wt: 269.34 g/mol
InChI Key: POJYGQHOQQDGQZ-DCAQKATOSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in tetrahydrofuran and water . The reaction is stirred for 10 minutes and then di-tert-butyl dicarbonate is added . The reaction mixture is then allowed to reach room temperature and is stirred for 12 hours . The reaction is completed as detected by TLC, and the product is extracted and purified to yield the compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H23NO4. The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3, (H,16,17)/t9-,10-,11-/m0/s1 .


Chemical Reactions Analysis

The compound undergoes a reaction with sodium hydroxide in tetrahydrofuran and water . After stirring for 10 minutes, di-tert-butyl dicarbonate is added . The reaction mixture is then allowed to reach room temperature and is stirred for 12 hours . The reaction is completed as detected by TLC, and the product is extracted and purified .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 269.34 g/mol. The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3, (H,16,17)/t9-,10-,11-/m0/s1 .

Scientific Research Applications

  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : A study described the asymmetric synthesis of enantiomerically pure derivatives of piperidinedicarboxylic acid starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. This synthesis is significant for the production of compounds with potential pharmaceutical applications (Xue et al., 2002).

  • Scalable Synthesis of Azabicyclohexane Carboxylic Acid : Another study reported a stereoselective and scalable synthesis of a related compound, demonstrating the versatility and potential for large-scale production of such compounds (Wang Gan et al., 2013).

  • Selective Alkylations of Octahydroindole-2-Carboxylic Acid : Research on the selective alkylations of a protected derivative of octahydroindole-2-carboxylic acid highlighted the compound's utility in producing alpha-substituted analogues, which are important in peptide synthesis (Sayago et al., 2009).

  • Preparation of Indoles and Oxindoles : A method for preparing N-(tert-butoxycarbonyl)indoles and oxindoles was developed, showcasing the compound's role in the synthesis of these important heterocyclic compounds (Clark et al., 1991).

  • HPLC Method for Quantification of Isomers : A study developed a high-performance liquid chromatography (HPLC) method for quantifying isomers of octahydro-1H-indole-2-carboxylic acid, demonstrating the compound's importance in analytical chemistry (Vali et al., 2012).

  • Synthesis of N-Protected Derivatives for Peptide Synthesis : Efficient methods for preparing N-protected derivatives of octahydroindole-2-carboxylic acid were developed, highlighting its utility in peptide synthesis (Sayago et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

(2S,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYGQHOQQDGQZ-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373181
Record name (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

CAS RN

109523-13-9
Record name (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Wang, M Su, J Wang, Z Li, L Zhang, X Ji, J Li… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one derivatives was designed, synthesized, and evaluated as novel inhibitors of …
Number of citations: 10 www.sciencedirect.com
K Liu, D Li, W Zheng, M Shi, Y Chen… - Journal of Medicinal …, 2021 - ACS Publications
Guided by molecular docking, a commonly used open-chain linker was cyclized into a five-membered pyrrolidine to lock the overall conformation of the propeller-shaped molecule. …
Number of citations: 20 pubs.acs.org
K Liu, W Zheng, Y Chen, M Tang, D Li… - Journal of Medicinal …, 2022 - ACS Publications
Nowadays, PI3Kδ-γ dual inhibitors have been approved for the treatment of B-cell malignancies. Dual inhibition of PI3Kδ and PI3Kγ represents a unique therapeutic opportunity and …
Number of citations: 1 pubs.acs.org
B Liegault, X Tang, C Bruneau, JL Renaud - 2008 - Wiley Online Library
New perhydroindole derivatives were synthesized with good yields and evaluated as chiral ligands in the Ru II ‐catalyzed hydride transfer reduction of acetophenone. (© Wiley‐VCH …

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